molecular formula C16H17BrN2O2 B5857638 2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B5857638
M. Wt: 349.22 g/mol
InChI Key: MEPXDZYMQHYKGA-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenoxy group and a methyl-substituted pyridinyl group attached to an acetamide moiety. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-ethylphenol, is brominated using bromine or a brominating agent to introduce the bromo group at the 2-position.

    Etherification: The brominated product is then reacted with 2-chloroacetic acid or its derivatives to form the phenoxyacetic acid intermediate.

    Amidation: The phenoxyacetic acid intermediate is then coupled with 6-methyl-2-aminopyridine under appropriate conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The phenoxy and pyridinyl groups can undergo oxidation or reduction reactions, depending on the reagents used.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.

    Reduction: Reduced derivatives of the phenoxy and pyridinyl groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Possible use as a lead compound for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
  • 2-(2-chloro-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
  • 2-(2-bromo-4-ethylphenoxy)-N-(6-chloropyridin-2-yl)acetamide

Uniqueness

2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is unique due to the specific substitution pattern on the phenoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-3-12-7-8-14(13(17)9-12)21-10-16(20)19-15-6-4-5-11(2)18-15/h4-9H,3,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPXDZYMQHYKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=N2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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